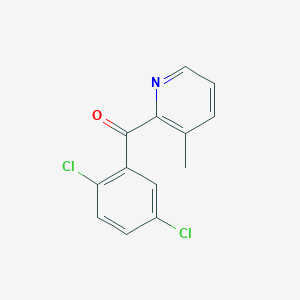![molecular formula C21H33ClN2Si2 B1421551 5-Chloro-1-(triisopropylsilyl)-4-((trimethylsilyl)-ethynyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1261365-96-1](/img/structure/B1421551.png)
5-Chloro-1-(triisopropylsilyl)-4-((trimethylsilyl)-ethynyl)-1H-pyrrolo[2,3-b]pyridine
説明
The compound is a complex organic molecule that includes a pyrrolo[2,3-b]pyridine core, which is a type of nitrogen-containing heterocycle . It also contains triisopropylsilyl and trimethylsilyl groups, which are often used in organic synthesis to protect reactive sites on a molecule .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds often involve processes such as catalytic protodeboronation of pinacol boronic esters .科学的研究の応用
Synthesis and Characterization
- The compound is involved in the synthesis of various pyridine and pyrrolopyridine derivatives, which are crucial in the development of new materials and pharmaceuticals. For instance, Al-taweel (2002) demonstrated the preparation of 2-[2-(Trimethylsilyl)ethynyl] pyridine, which is a key intermediate in the synthesis of complex organic molecules (Al-taweel, 2002).
Reactivity and Catalytic Application
- Research by Pahar et al. (2021) on the synthesis of new germylenes and stannylenes starting from pyridylpyrrolido ligand-based compounds highlights the role of these compounds in the development of catalysts for various chemical reactions (Pahar, Sharma, Tothadi, & Sen, 2021).
Development of Antibacterial Agents
- Abdel-Mohsen and Geies (2008) used a related chloro-pyridine derivative as a building block for synthesizing pyrrolopyridines and pyrimidines, some of which were screened as antibacterial agents, indicating potential biomedical applications (Abdel-Mohsen & Geies, 2008).
Synthesis of Fluorescent Heterocycles
- Patil, Shelar, and Toche (2011) synthesized pyrazolo[3,4-b]pyridines with chloroethyl side chains and studied the effect of substituents on their photophysical properties, indicating applications in the development of fluorescent materials (Patil, Shelar, & Toche, 2011).
Novel Compounds Synthesis
- Kuethe and Comins (2004) described the addition of Grignard reagents to acyl salts of triisopropylsilylpyridine, leading to novel compounds with potential pharmaceutical applications (Kuethe & Comins, 2004).
Efficient Synthesis Techniques
- Stefani, Ferreira, and Vieira (2012) developed an efficient synthesis method for biologically important triazoles using a compound similar to 5-Chloro-1-(triisopropylsilyl)-4-((trimethylsilyl)-ethynyl)-1H-pyrrolo[2,3-b]pyridine, showcasing the importance of these compounds in synthetic chemistry (Stefani, Ferreira, & Vieira, 2012).
作用機序
特性
IUPAC Name |
[5-chloro-4-(2-trimethylsilylethynyl)pyrrolo[2,3-b]pyridin-1-yl]-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33ClN2Si2/c1-15(2)26(16(3)4,17(5)6)24-12-10-19-18(11-13-25(7,8)9)20(22)14-23-21(19)24/h10,12,14-17H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWZHESADZMKDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)Cl)C#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33ClN2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


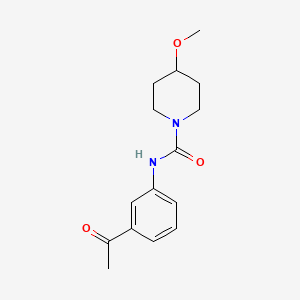
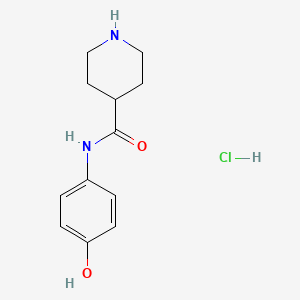
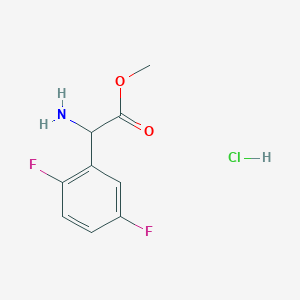
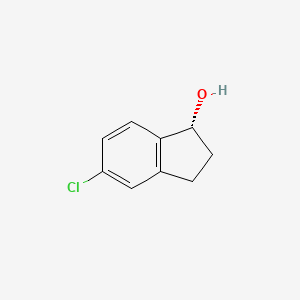
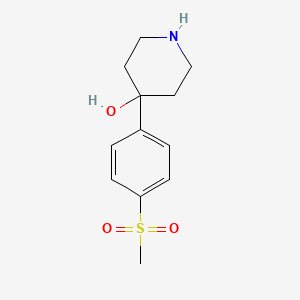
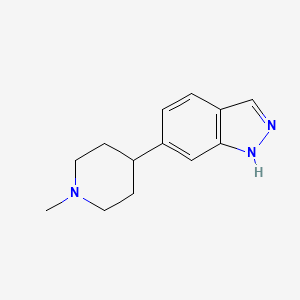
![Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1421478.png)
![2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid](/img/structure/B1421482.png)
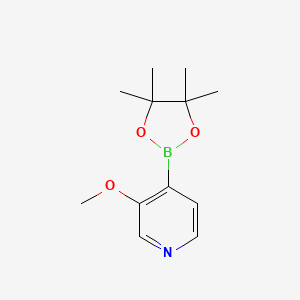
![4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421484.png)
![(E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B1421485.png)
![4-Chloro-5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421486.png)

